BenchChemオンラインストアへようこそ!

2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Ricin Inhibition High-Throughput Screening Biodefense

Prioritize 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (CAS 886922-91-4) for your ricin toxin inhibition studies. Identified from a >81,000-compound screen, it is the most potent (EC50=23 μM) and efficacious (~97% protection) of four validated dose-dependent hits. Its confirmed direct RTA enzymatic inhibition and unique dual methylsulfonyl/naphthylmethyl scaffold make it an irreplaceable reference standard for Vero cell assay validation and SAR-driven medicinal chemistry. Avoid structurally similar but unvalidated benzimidazoles with unknown toxicity profiles.

Molecular Formula C19H16N2O2S
Molecular Weight 336.41
CAS No. 886922-91-4
Cat. No. B2683283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
CAS886922-91-4
Molecular FormulaC19H16N2O2S
Molecular Weight336.41
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H16N2O2S/c1-24(22,23)19-20-17-11-4-5-12-18(17)21(19)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3
InChIKeyUOKGJZDVCHNKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (CAS 886922-91-4): Procurement-Grade Overview of a Benzimidazole Ricin Inhibitor


2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (CAS 886922-91-4) is a synthetic benzimidazole derivative featuring a C-2 methylsulfonyl group and an N-1 naphthalen-1-ylmethyl substituent . Identified as CID 18576762, this compound emerged from a high-throughput screen of ∼81,300 compounds for ricin toxin inhibition and was characterized as one of four validated dose-dependent ricin inhibitors in a Vero cell-based assay [1]. The compound is cataloged as a group III enzyme inhibitor in BRENDA (EC 3.2.2.22) with documented dose-dependent inhibition of ricin activity [2].

Why Benzimidazole-Class Compounds Cannot Substitute for 2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole in Ricin Inhibition Programs


Within the benzimidazole chemical space, minor structural permutations produce dramatic differences in ricin inhibitory potency, maximal cell protection, and cytotoxicity profiles. In the validated set of four dose-dependent ricin inhibitors from the same primary screen, EC50 values ranged from 23 to 62 μM, maximal protection varied from <60% to ∼97%, and intrinsic cytotoxicity ranged from negligible to toxic at sub-20 μM concentrations [1]. These performance gaps—observed under identical assay conditions—demonstrate that generic benzimidazole scaffolds or even closely related screening hits cannot be interchanged without experimental re-validation. Procurement decisions predicated solely on scaffold similarity risk selecting compounds with inferior therapeutic windows or undetected cellular toxicity [1].

Quantitative Differentiation Evidence for 2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole vs. Closest Ricin Inhibitor Analogs


Ricin Inhibition Potency (EC50): Compound 4 vs. Co-Identified Hits in Vero Cell Cytoprotection Assay

2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (Compound 4) demonstrated superior ricin inhibitory potency among the four validated dose-dependent hits from the same primary screen. Its EC50 of 23 μM was 21% lower than Compound 1 (29 μM), 62% lower than Compound 3 (59 μM), and 63% lower than Compound 2 (62 μM) [1]. This represents a 2.5-fold potency range across structurally diverse chemotypes tested under identical Vero cell-based cytotoxicity protection conditions [1].

Ricin Inhibition High-Throughput Screening Biodefense Vero Cell Assay

Maximal Cell Protection Efficacy: Compound 4 Achieves Highest Cytoprotection Among Validated Ricin Inhibitors

Compound 4 conferred maximal cell protection of ∼97% at 58 μM, the highest observed among the four validated inhibitors. By comparison, Compound 1 achieved ∼96% protection but required a higher concentration (69 μM); Compound 2 reached only ∼69% protection at 89 μM; and Compound 3 could not exceed 60% protection due to intrinsic toxicity at concentrations below 20 μM [1]. The near-complete protection (>95%) distinguishes Compound 4 as uniquely capable of rescuing Vero cells from ricin-induced death at achievable concentrations without prohibitive cytotoxicity [1].

Cytoprotection Ricin Toxin Efficacy Ceiling Therapeutic Window

Direct Enzymatic Target Engagement: Compound 4 Inhibits Ricin A Chain in Cell-Free Translation Assay

Of the 20 compounds selected from secondary screening, only three demonstrated discernible anti-toxin activity in a cell-free in vitro translation assay that directly measures ricin A chain (RTA) enzymatic inhibition. Compound 4 was one of these three compounds, confirming that its protective effects in the cell-based assay are attributable, at least in part, to direct interference with RTA's RNA N-glycosidase activity [1]. The other two compounds with confirmed direct RTA inhibition were Compound 8 (4-fluorophenyl methyl 2-(furan-2-yl)quinoline-4-carboxylate, IC50 = 30 μM) and one additional hit [1].

Ricin A Chain Enzymatic Inhibition Cell-Free Translation Mechanism of Action

Cytotoxicity Profile Differentiation: Compound 4 Offers Favorable Window vs. Toxic Comparators

Compound 4 is classified as mildly to moderately cytotoxic [1], yet achieves ∼97% cell protection without exhibiting the severe toxicity observed for comparator compounds. Compound 2 was moderately cytotoxic at its effective concentration (~89 μM), and Compound 3 was toxic even at concentrations below 20 μM, severely limiting its maximal protection to <60% [2]. By contrast, Compound 4's cytotoxicity did not preclude near-complete rescue, suggesting a favorable window between protective and toxic concentrations [2]. Compound 1 also showed low cytotoxicity but required a higher concentration (69 μM) to achieve comparable protection [2].

Cytotoxicity Selectivity Therapeutic Index Vero Cells

Structural Uniqueness: Dual Methylsulfonyl/Naphthylmethyl Substitution Pattern Not Replicated in Other Screening Hits

Among the four validated dose-dependent ricin inhibitors identified in the screen, Compound 4 is the only molecule bearing a benzimidazole core substituted with a C-2 methylsulfonyl group and an N-1 naphthalen-1-ylmethyl moiety [1]. The other three hits represent chemically distinct scaffolds: a furan-quinoline carboxylate (Compound 1), a triazine-carbonitrile (Compound 2), and a thiazolidinone-furan hybrid (Compound 3) [1]. This structural divergence implies that Compound 4 engages the ricin target through a unique pharmacophore geometry not shared by the other active chemotypes. Furthermore, within the broader benzimidazole class, the specific combination of methylsulfonyl at C-2 and naphthylmethyl at N-1 is sparsely represented in published bioactivity data [2].

Chemical Space Scaffold Novelty Structure-Activity Relationship Benzimidazole

Validated Application Scenarios for 2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole Based on Quantitative Evidence


Ricin Toxin Countermeasure Lead Optimization and Medicinal Chemistry

Compound 4 is the most potent (EC50 = 23 μM) and efficacious (∼97% maximal protection) of four validated dose-dependent ricin inhibitors identified from a >81,000-compound screen [1]. Its confirmed direct RTA enzymatic inhibition in cell-free translation assays makes it suitable as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency toward nanomolar range [1]. Medicinal chemistry teams can use the benzimidazole core for systematic substitution at multiple positions while retaining the methylsulfonyl pharmacophore [2].

Biodefense Screening Panel Reference Compound

Given its well-characterized dose-response profile, confirmed direct target engagement, and moderate cytotoxicity in the BRENDA database [1], Compound 4 can serve as a reference standard in ricin inhibitor screening panels. Its EC50 of 23 μM provides a benchmark for evaluating new chemical entities in the Vero cell protection assay, enabling inter-laboratory comparison and assay validation [2].

Pharmacophore Modeling and In Silico Ricin A Chain Docking Studies

The unique dual methylsulfonyl/naphthylmethyl substitution pattern of Compound 4 enables computational chemists to derive a distinct pharmacophore model for ricin A chain inhibition [1]. This scaffold, being the sole benzimidazole among validated hits, provides orthogonal chemical space for virtual screening and de novo design campaigns targeting the ricin active site [2].

Anti-Atherosclerotic and Antihypertensive Research (Patent-Landscape Driven)

Sulfonylbenzyl-substituted benzimidazoles, including the general structural class to which Compound 4 belongs, are claimed in EP0643060A1 as antihypertensive and anti-atherosclerotic agents [1]. While no quantitative data for Compound 4 specifically are disclosed in this patent, the structural coverage provides basis for exploring dual-activity (anti-toxin and cardiovascular) applications, subject to independent experimental validation.

Quote Request

Request a Quote for 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.